molecular formula C10H11Br B14379306 1-Bromo-5-ethenyl-2,4-dimethylbenzene CAS No. 89946-27-0

1-Bromo-5-ethenyl-2,4-dimethylbenzene

Katalognummer: B14379306
CAS-Nummer: 89946-27-0
Molekulargewicht: 211.10 g/mol
InChI-Schlüssel: SCEZYOIMIHERRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-ethenyl-2,4-dimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom, an ethenyl group, and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-ethenyl-2,4-dimethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

    Substitution: Formation of compounds with different substituents replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-ethyl-2,4-dimethylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-ethenyl-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-ethenyl-2,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2,4-dimethylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    1-Bromo-5-ethyl-2,4-dimethylbenzene: Has an ethyl group instead of an ethenyl group, affecting its reactivity and applications.

    1-Chloro-5-ethenyl-2,4-dimethylbenzene: Substitutes chlorine for bromine, altering its chemical properties and reactivity.

Uniqueness: 1-Bromo-5-ethenyl-2,4-dimethylbenzene is unique due to the presence of both a bromine atom and an ethenyl group on the benzene ring

Eigenschaften

CAS-Nummer

89946-27-0

Molekularformel

C10H11Br

Molekulargewicht

211.10 g/mol

IUPAC-Name

1-bromo-5-ethenyl-2,4-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-4-9-6-10(11)8(3)5-7(9)2/h4-6H,1H2,2-3H3

InChI-Schlüssel

SCEZYOIMIHERRE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C=C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.